(1R,2S)-2-(Benzyloxy)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-(Benzyloxy)cyclohexan-1-amine is a chiral amine compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a cyclohexane ring substituted with a benzyloxy group and an amine group, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(Benzyloxy)cyclohexan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the benzyloxy and amine groups.
Benzyloxy Group Introduction: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Amine Group Introduction: The amine group can be introduced through reductive amination, where an amine donor reacts with the ketone group of the cyclohexane ring in the presence of a reducing agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(Benzyloxy)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as alkoxides, thiolates, and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield imines, while reduction may yield secondary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(Benzyloxy)cyclohexan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological system under study.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-(Methoxy)cyclohexan-1-amine: Similar structure with a methoxy group instead of a benzyloxy group.
(1R,2S)-2-(Ethoxy)cyclohexan-1-amine: Similar structure with an ethoxy group instead of a benzyloxy group.
(1R,2S)-2-(Phenoxy)cyclohexan-1-amine: Similar structure with a phenoxy group instead of a benzyloxy group.
Uniqueness
(1R,2S)-2-(Benzyloxy)cyclohexan-1-amine is unique due to the presence of the benzyloxy group, which can impart specific chemical and biological properties. The benzyloxy group may enhance the compound’s lipophilicity, affecting its solubility and interaction with biological membranes.
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
(1R,2S)-2-phenylmethoxycyclohexan-1-amine |
InChI |
InChI=1S/C13H19NO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,14H2/t12-,13+/m1/s1 |
InChI Key |
NTHNRYLIXJZHRZ-OLZOCXBDSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)N)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CCC(C(C1)N)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.